molecular formula C12H17Cl2NO2 B2489564 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride CAS No. 1956309-88-8

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride

Cat. No. B2489564
CAS RN: 1956309-88-8
M. Wt: 278.17
InChI Key: LRIOTWNBSSOEML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate processes that include esterification, reduction, and reaction with various reagents under specific conditions to achieve desired structures and purities. For instance, the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, showcases the complexity of such chemical syntheses (Şahin et al., 2014). Similarly, the synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid highlights the steps of esterification and reduction, which might be relevant in synthesizing the compound (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of compounds containing the 4-chlorophenyl group has been extensively studied using techniques like X-ray diffraction, revealing detailed insights into their geometric configuration, hydrogen bonding, and framework structures (Şahin et al., 2014). Such analyses are crucial for understanding the structural underpinnings of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride.

Chemical Reactions and Properties

The reactivity of related compounds, such as their behavior towards various reagents and conditions, showcases the diverse chemical properties and reactions they can undergo. For example, the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium reflects the compound's unique reactivity patterns (Nakayama et al., 1998).

Scientific Research Applications

Synthesis Applications

  • Improved Synthesis of Pharmaceuticals : An example of its use is in the improved synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots. The synthesis involves a condensation reaction with various starting materials to eventually produce Clopidogrel bisulfate, showcasing its role in creating more efficient synthesis pathways suitable for industrialization (Hu Jia-peng, 2012).

  • Synthesis of Antimuscarinic Agents : It serves as a building block in synthesizing antimuscarinic compounds, like the described 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, highlighting its utility in producing various bioactive molecules (Brown et al., 1993).

  • Unique Properties in Chemical Synthesis : Its derivatives exhibit unique properties, as demonstrated in the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane. This compound shows interesting behavior towards a range of reagents, underscoring the versatile applications of this acid chloride in chemical synthesis (Nakayama et al., 1998).

Medical and Pharmacological Research

  • Substrate and Inhibitor Studies : Research has explored its use as a substrate and inhibitor in enzymatic studies, such as its role in butyrylcholinesterase and carboxylesterase activity. This provides insights into enzyme-substrate interactions and potential therapeutic applications (Rush et al., 1985).

  • Antimicrobial Agent Synthesis : Derivatives of this compound have been synthesized and assessed for antimicrobial activities, indicating its potential as a precursor for developing new antimicrobial agents (Desai et al., 2007).

Industrial Applications

  • Corrosion Inhibition : In the field of materials science, derivatives of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride have been evaluated as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial processes like steel pickling (Gupta et al., 2017).

Analytical Chemistry

  • Colorimetric Assays : It's used in the development of colorimetric assays, for instance, in the measurement of 2,2-Bis(4-chlorophenyl)acetic acid in urine. Such assays are crucial for detecting and quantifying specific compounds in biological samples (Zaidi et al., 1984).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-3-14(4-2)11(12(15)16)9-5-7-10(13)8-6-9;/h5-8,11H,3-4H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOTWNBSSOEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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